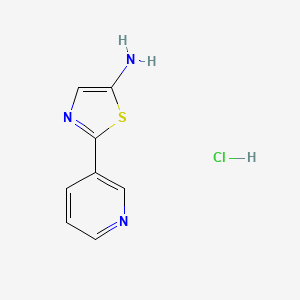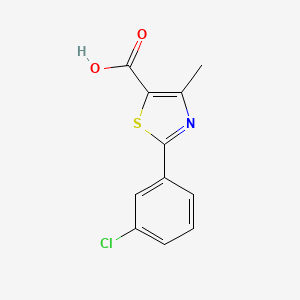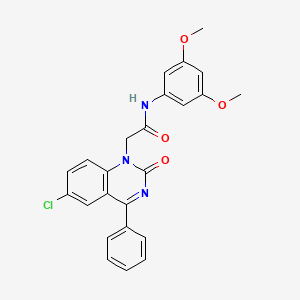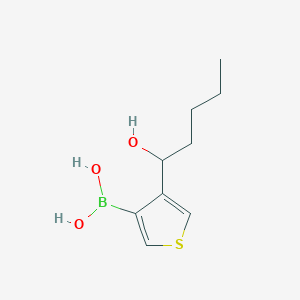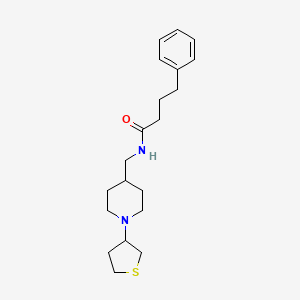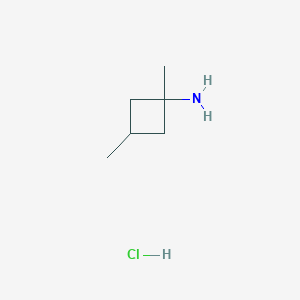![molecular formula C23H20ClN3O3S B2993027 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1261015-22-8](/img/no-structure.png)
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of pyrimidine derivatives, including processes to create new compounds with potential antitumor, antimicrobial, and other biological activities. For instance, a study by El-Morsy et al. (2017) synthesized a new series of pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against human breast adenocarcinoma cell lines, with certain compounds showing mild to moderate activity (El-Morsy et al., 2017). Another example is the work by Hossan et al. (2012), where new pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized as antimicrobial agents, showcasing good antibacterial and antifungal activities (Hossan et al., 2012).
Potential Applications
The potential applications of these compounds extend beyond their initial biological activities. For example, Dollé et al. (2008) reported on the radiosynthesis of a selective radioligand for imaging the translocator protein with PET, highlighting the compound's utility in in vivo imaging and its potential for exploring neurological disorders (Dollé et al., 2008). Additionally, the study by Negoro et al. (2012) discovered fused-pyrimidine derivatives as potent GPR119 agonists, indicating their potential application in treating type 2 diabetes mellitus by improving glucose tolerance in mice (Negoro et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3-phenylpropyl)glycine methyl ester followed by deprotection of the methyl ester to yield the final product.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3-phenylpropyl)glycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) and N-(3-phenylpropyl)glycine methyl ester (1.2 equiv) in methanol.", "Step 2: Add hydrochloric acid (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate.", "Step 4: Wash the organic layer with water, sodium bicarbonate solution, and brine successively.", "Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the crude product.", "Step 6: Dissolve the crude product in diethyl ether and add sodium hydroxide solution (1.2 equiv).", "Step 7: Stir the reaction mixture at room temperature for 24 hours.", "Step 8: Wash the organic layer with water, sodium bicarbonate solution, and brine successively.", "Step 9: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the final product." ] } | |
Numéro CAS |
1261015-22-8 |
Formule moléculaire |
C23H20ClN3O3S |
Poids moléculaire |
453.94 |
Nom IUPAC |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-9-4-10-18(14-17)27-22(29)21-19(11-13-31-21)26(23(27)30)15-20(28)25-12-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-11,13-14H,5,8,12,15H2,(H,25,28) |
Clé InChI |
BZLQSAIXMJEKOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


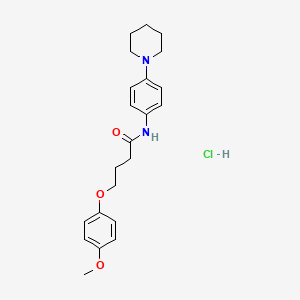

![N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2992949.png)
![N-(4-isopropylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992951.png)

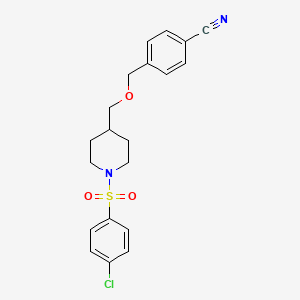

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2992956.png)
